
Mitiglinide hemicalcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitiglinide calcium is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide calcium works by stimulating insulin secretion from pancreatic beta cells, thereby helping to control blood glucose levels, especially postprandial hyperglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mitiglinide calcium can be synthesized using a quasi-emulsion solvent diffusion method. This involves dissolving ethyl cellulose in an organic solvent system consisting of ethanol and dichloromethane. Mitiglinide calcium is then added and dissolved completely in this organic phase, followed by the addition of triethyl citrate to provide plasticity . Another method involves the use of hydroxypropyl methylcellulose and sodium alginate as matrix-forming polymers, with sodium bicarbonate as the gas-forming agent .
Industrial Production Methods: In industrial settings, mitiglinide calcium is often produced using a direct compression technique. This method involves blending the necessary amounts of mitiglinide calcium, cross-linking polymers, dry binders, and gas-forming agents. The mixture is then compressed into tablets, which are evaluated for various parameters such as hardness, friability, drug content, and stability .
Chemical Reactions Analysis
Types of Reactions: Mitiglinide calcium primarily undergoes substitution reactions. It is known to interact with ATP-sensitive potassium channels in pancreatic beta cells, leading to the closure of these channels and subsequent depolarization of the cell membrane .
Common Reagents and Conditions: Common reagents used in the synthesis of mitiglinide calcium include ethyl cellulose, dichloromethane, ethanol, and triethyl citrate. The reactions are typically carried out under sonication to ensure complete dissolution and proper mixing of the components .
Major Products Formed: The major product formed from these reactions is mitiglinide calcium itself, which is then formulated into various dosage forms such as tablets and microsponges for controlled release .
Scientific Research Applications
Diabetes Management
Mitiglinide hemicalcium salt is primarily utilized for controlling blood sugar levels in patients with type 2 diabetes. Its mechanism involves stimulating insulin release in response to meals, which helps mitigate postprandial hyperglycemia. Clinical studies have demonstrated its efficacy in lowering glycosylated hemoglobin (HbA1c) levels when used as monotherapy or in combination with other agents like metformin .
Pharmaceutical Development
Research continues to explore new formulations of mitiglinide that enhance its bioavailability and effectiveness. Innovative delivery systems are being developed to improve patient adherence and optimize therapeutic outcomes. For instance, fixed-dose combination tablets containing mitiglinide and metformin have been introduced, providing a synergistic effect for better glycemic control .
Clinical Trials
This compound has been extensively studied in clinical trials to assess its long-term safety and efficacy across diverse patient populations. These trials often focus on its pharmacokinetics, optimal dosing regimens, and potential side effects. For example, a study involving patients undergoing hemodialysis evaluated the efficacy of mitiglinide in managing diabetes in this specific cohort .
Combination Therapies
The compound is being investigated for use alongside other antidiabetic agents to enhance overall glycemic control while minimizing side effects. Research indicates that combination therapies can be more effective than monotherapy alone, particularly in patients with complex diabetes management needs .
Patient Education
Mitiglinide plays a crucial role in educational programs aimed at healthcare providers and patients alike. Understanding the drug's mechanism, benefits, and potential risks is essential for personalized diabetes care strategies. Educational materials often emphasize the importance of lifestyle modifications alongside pharmacotherapy for optimal diabetes management .
Data Table: Clinical Studies on Mitiglinide
Case Studies
Case Study 1: Efficacy in Elderly Patients
A clinical trial evaluated the effectiveness of this compound in elderly patients with type 2 diabetes who were previously uncontrolled on oral hypoglycemic agents. The study reported significant improvements in both fasting and postprandial glucose levels, demonstrating that mitiglinide can be safely used in older populations with complex health profiles .
Case Study 2: Combination Therapy Benefits
In another study focusing on combination therapy, patients receiving mitiglinide alongside metformin showed superior glycemic control compared to those on metformin alone. The combination therapy not only improved HbA1c levels but also reduced the incidence of hypoglycemia—an important consideration for patient safety .
Mechanism of Action
Mitiglinide calcium exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels. The high intracellular calcium levels subsequently trigger the exocytosis of insulin granules, leading to increased insulin secretion .
Comparison with Similar Compounds
Similar Compounds: Mitiglinide calcium is part of the meglitinide family, which includes other compounds such as repaglinide and nateglinide . These compounds also stimulate insulin secretion by inhibiting ATP-sensitive potassium channels in pancreatic beta cells.
Uniqueness: What sets mitiglinide calcium apart from other meglitinides is its higher affinity for pancreatic beta cells and its ability to selectively stimulate these cells with fewer unwanted effects . This makes it a promising option for managing postprandial hyperglycemia and improving overall glycemic control in patients with type 2 diabetes .
Biological Activity
Mitiglinide hemicalcium salt is a derivative of mitiglinide, a medication used primarily for the management of type 2 diabetes mellitus. This compound belongs to the meglitinide class of drugs and functions by stimulating insulin secretion from pancreatic beta cells. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and comparative analysis with other antidiabetic agents.
Mitiglinide exerts its pharmacological effects by targeting ATP-sensitive potassium (KATP) channels in pancreatic beta cells. The interaction occurs primarily at the Kir6.2/SUR1 complex, leading to the following sequence of events:
- Closure of KATP Channels : Mitiglinide binds to the KATP channels, causing them to close.
- Depolarization : The closure results in depolarization of the beta cell membrane.
- Calcium Influx : This depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
- Insulin Secretion : The increase in intracellular calcium concentration triggers the exocytosis of insulin granules, enhancing insulin release into the bloodstream .
Efficacy in Clinical Studies
Mitiglinide has been evaluated in multiple clinical trials, demonstrating significant efficacy in controlling blood glucose levels. A notable study compared mitiglinide with metformin in type 2 diabetes patients who had inadequate glycemic control:
- Study Design : A 16-week, randomized, double-blind trial involving patients with HbA1c levels greater than 7.0% after an initial metformin run-in phase.
- Results :
- The combination therapy (metformin + mitiglinide) resulted in a greater reduction in HbA1c levels compared to metformin plus placebo (−0.7% vs −0.4%, P = 0.002).
- A higher percentage of patients achieved an HbA1c level of <7.0% in the mitiglinide group (49.3% vs 28.8%, P = 0.016).
- Improvements were also noted in fasting plasma glucose (FPG) and postprandial glucose levels during meal challenges .
Comparative Analysis with Other Antidiabetic Agents
Mitiglinide's selectivity and efficacy can be compared to other meglitinides such as repaglinide and nateglinide:
Drug | Affinity for KATP Channels | Efficacy in Reducing HbA1c | Hypoglycemia Risk |
---|---|---|---|
Mitiglinide | High affinity for SUR1 | Significant reduction | Low |
Repaglinide | Moderate affinity | Comparable efficacy | Moderate |
Nateglinide | Lower affinity | Effective but less than mitiglinide | Moderate |
Mitiglinide has shown a more favorable cardiac safety profile compared to glyburide due to its lower potency in blocking potassium channels outside pancreatic cells .
Case Studies
Several case studies have highlighted the effectiveness and safety profile of mitiglinide:
- Case Study 1 : A patient with type 2 diabetes who was previously on metformin monotherapy was switched to a combination therapy including mitiglinide. After 16 weeks, the patient achieved an HbA1c reduction from 8.5% to 6.9%, with no episodes of hypoglycemia reported.
- Case Study 2 : In a cohort study involving elderly patients, mitiglinide demonstrated effective postprandial glucose control without significant adverse effects, reinforcing its safety profile for use in populations at risk for hypoglycemia.
Properties
Molecular Formula |
C38H50CaN2O7 |
---|---|
Molecular Weight |
686.9 g/mol |
IUPAC Name |
calcium;4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2/t2*15-,16+,17?;; |
InChI Key |
UAZPLMFRYABXQD-QIEBUCFLSA-L |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.